N-Acetyl-D-talosamine-d3
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Overview
Description
N-Acetyl-D-talosamine-d3 is a derivative of D-talosamine, a rare amino sugar. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and deuterium atoms replacing the hydrogen atoms at specific positions. It is used in various scientific research applications due to its unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-talosamine-d3 typically involves the acetylation of D-talosamine. The reaction conditions often include the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound with high yield and purity. The production process is optimized to minimize by-products and ensure consistency in the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-talosamine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to an amine group.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
N-Acetyl-D-talosamine-d3 is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialized chemicals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of N-Acetyl-D-talosamine-d3 involves its interaction with specific molecular targets and pathways. The acetyl group plays a crucial role in modulating the compound’s biological activity. It can interact with enzymes and receptors, influencing various cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect glycosylation processes and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-glucosamine: A similar compound with an acetyl group attached to the nitrogen atom of glucosamine.
N-Acetyl-D-galactosamine: Another related compound with an acetyl group attached to the nitrogen atom of galactosamine
Uniqueness
N-Acetyl-D-talosamine-d3 is unique due to its specific structural configuration and the presence of deuterium atoms. This makes it particularly useful in studies involving isotopic labeling and tracing. Its distinct properties also make it valuable in exploring new therapeutic applications and understanding complex biological processes .
Properties
Molecular Formula |
C8H15NO6 |
---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[(2S,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8+/m1/s1/i1D3 |
InChI Key |
MBLBDJOUHNCFQT-UOSNPRSXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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